1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone
Description
1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone is a hindered piperidine derivative featuring a tetramethyl-substituted piperidine ring, an ethanone group at the 1-position, and a 3-(trifluoromethyl)benzoyloxyimino moiety at the 4-position. This compound belongs to a class of molecules designed for applications ranging from pharmaceuticals to polymer stabilizers. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in drug discovery .
Properties
IUPAC Name |
[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O3/c1-12(25)24-17(2,3)10-15(11-18(24,4)5)23-27-16(26)13-7-6-8-14(9-13)19(20,21)22/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIVHJRDSIQITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)CC1(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone (CAS No. 478079-96-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23F3N2O3
- Molecular Weight : 384.39 g/mol
- Boiling Point : 458.3 ± 55.0 °C (predicted)
- Density : 1.20 ± 0.1 g/cm³ (predicted)
- pKa : -0.66 ± 0.60 (predicted)
The compound's structure features a piperidine ring and a trifluoromethylbenzoyl moiety, which may influence its biological activity through various mechanisms:
- Enzyme Inhibition : Analogous compounds have shown potential as enzyme inhibitors in various biochemical pathways.
- Receptor Modulation : The presence of the piperidine structure suggests possible interactions with neurotransmitter receptors, potentially affecting central nervous system functions.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives of trifluoromethylbenzoyl compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Effects
Compounds that contain piperidine rings are frequently investigated for their anti-inflammatory properties. Studies suggest that they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This inhibition can lead to reduced inflammation in various models of inflammatory diseases.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds, including this compound against a range of bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial potential.
Evaluation in Inflammatory Models
In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6 levels. This suggests that it may serve as a therapeutic agent in managing inflammatory conditions .
Summary of Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C19H23F3N2O3 |
| Molecular Weight | 384.39 g/mol |
| Antibacterial Activity | Effective against MRSA |
| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 levels |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H23F3N2O3
- Molecular Weight : 384.39 g/mol
- CAS Number : 478079-96-8
The compound features a piperidine ring substituted with trifluoromethyl and benzoyloxy groups, which contribute to its reactivity and biological activity.
Medicinal Chemistry
1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance the compound's efficacy against various microbial strains .
- Metabolic Disorders : The compound's structural characteristics suggest potential use in treating metabolic syndromes by modulating enzymatic pathways related to glucose metabolism and lipid profiles. It may inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism, thereby influencing conditions such as type 2 diabetes and obesity .
Material Science
The compound can be utilized in the development of advanced materials:
- Polymer Chemistry : Due to its reactive functional groups, it can serve as a monomer or crosslinking agent in polymer synthesis. This could lead to materials with enhanced thermal stability or specific mechanical properties suited for industrial applications.
Biochemical Research
In biochemical studies, the compound may be employed as:
- Biochemical Probes : Its unique structure allows it to function as a probe in studying biological systems. For instance, it could be used to investigate the mechanisms of action of certain enzymes or receptors due to its ability to form stable interactions with biological macromolecules.
Case Studies and Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acyloxyimino Group
The 3-(trifluoromethyl)benzoyloxyimino group distinguishes this compound from analogs with different substituents:
- No biological data are available, but the methyl group may enhance steric hindrance at the benzoyl position .
- 1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone (): The methoxy group introduces electron-donating effects, which could influence reactivity in oxidative environments. This derivative is reported with 95% purity, suggesting robust synthetic protocols .
Piperidine vs. Piperazine Derivatives
- 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) (): Replacing the piperidine ring with a piperazine ring introduces an additional nitrogen, increasing basicity. MK29 was synthesized in 67% yield via HOBt/TBTU-mediated coupling, highlighting efficient methodologies for trifluoromethyl-containing analogs .
- (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (): This compound, synthesized in 67% yield with a melting point of 178–185°C, demonstrates the compatibility of trifluoromethylphenyl groups with piperidine-based drug candidates.
Substituent Effects on Physicochemical Properties
Stability and Reactivity
Hindered piperidines, such as 2,2,6,6-tetramethyl-1-(thiosulfinylaminothio)piperidines, exhibit high thermal and photochemical stability due to steric protection of the imino group . The trifluoromethyl group in the target compound likely enhances oxidative stability compared to methoxy or methyl analogs, as seen in fluorinated drug candidates .
Preparation Methods
One-Pot Oxime Formation and Acylation
Combining steps 2 and 3 in a single reactor reduces purification demands:
Solid-Phase Synthesis for High-Throughput Production
Immobilized piperidine derivatives on Wang resin enable iterative functionalization:
- Anchor 2,2,6,6-tetramethylpiperidin-4-one to resin via a carbamate linker.
- Perform oxime formation and acylation on solid support.
- Cleave with trifluoroacetic acid to release the product.
Purity : >98% by HPLC.
Industrial-Scale Process Considerations
Cost-Efficiency Metrics
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 2,2,6,6-Tetramethylpiperidin-4-one | 320 | AKSci |
| 3-(Trifluoromethyl)benzoyl chloride | 1,150 | Ambeed |
| Acetic anhydride | 45 | Industrial bulk |
Analytical Characterization and Quality Control
Spectroscopic Profiling
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-[2,2,6,6-tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the tetramethylpiperidine backbone, followed by imine formation and acylation with 3-(trifluoromethyl)benzoyl chloride. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate imine formation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
- Analytical validation : Confirm structural integrity via /-NMR and HRMS .
Q. How can researchers characterize the stability and solubility profile of this compound under varying experimental conditions?
- Stability testing :
| Condition | Observation (Analogous Data) | Source |
|---|---|---|
| pH 2–3 (acidic) | Degradation over 24 hours | |
| pH 7–8 (neutral) | Stable for >1 week | |
| UV exposure | Photoisomerization observed |
- Solubility : Preferentially soluble in chloroform, DMSO, and acetone; poorly soluble in water .
Advanced Research Questions
Q. What mechanistic hypotheses explain the potential biological activity of this compound, and how can they be tested experimentally?
- Hypothesis : The trifluoromethylbenzoyl group may enhance lipophilicity and target binding, while the tetramethylpiperidine scaffold could inhibit cytochrome P450 enzymes or modulate ion channels .
- Testing methods :
- Enzyme assays : Measure IC₅₀ against CYP3A4 or other targets using fluorogenic substrates .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assays .
- Molecular docking : Use AutoDock Vina to predict interactions with protein targets (e.g., kinase domains) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s reactivity and bioactivity?
- Case study : Replacing the trifluoromethyl group with methoxy (as in ) reduces metabolic stability but increases aqueous solubility .
- Methodology :
- SAR analysis : Synthesize analogs with halogens, alkyl, or electron-withdrawing groups.
- Comparative assays : Test analogs for solubility, stability, and activity in parallel .
Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or stability results)?
- Root causes : Variability in solvent purity, temperature control, or analytical calibration.
- Resolution :
- Standardize protocols (e.g., USP guidelines for solubility testing).
- Use orthogonal characterization (e.g., DSC for thermal stability + HPLC for degradation products) .
Methodological Challenges
Q. What computational tools are most effective for predicting the synthetic feasibility and metabolic pathways of this compound?
- Tools :
- Retrosynthesis : Pistachio and Reaxys databases prioritize feasible routes .
- Metabolism prediction : BKMS Metabolic predicts hydroxylation at the piperidine ring or N-oxidation .
- Validation : Compare in silico results with in vitro microsomal assays .
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Strategies :
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., acylation) .
- Catalyst screening : Immobilized enzymes or heterogeneous catalysts reduce waste .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
